Formicin

Description

Historical Perspectives on N-Hydroxymethylamide Chemistry

The study of N-hydroxymethylamides, the class of compounds to which N-(Hydroxymethyl)acetamide belongs, has roots stretching back over a century. Early explorations into the reactivity of amides with formaldehyde (B43269) laid the groundwork for understanding these important functional groups. A pivotal moment in this field was the development of the Einhorn procedure, which provided a reliable method for the synthesis of N-hydroxymethyl derivatives of amides. orgsyn.org This reaction, typically involving the condensation of an amide with formaldehyde under basic conditions, made compounds like N-(Hydroxymethyl)acetamide more accessible for further study. orgsyn.org

Another significant historical development was the Tscherniak-Einhorn reaction, first reported by Joseph Tscherniak in 1901 and later expanded upon by Alfred Einhorn in 1905. wikipedia.org This acid-catalyzed electrophilic aromatic substitution reaction utilizes N-hydroxymethylamides or N-hydroxymethylimides to amidoalkylate aromatic compounds. wikipedia.org The reaction proceeds through the formation of a resonance-stabilized cation after the protonation of the N-hydroxymethylamide and subsequent loss of water. wikipedia.org These early synthetic methodologies not only demonstrated the fundamental reactivity of N-hydroxymethylamides but also hinted at their potential as valuable synthetic intermediates, a potential that continues to be realized in contemporary research.

Significance of N-(Hydroxymethyl)acetamide in Modern Chemical Sciences

In modern chemical sciences, N-(Hydroxymethyl)acetamide has emerged as a versatile and valuable compound with a wide range of applications. Its significance stems from its unique combination of a reactive hydroxymethyl group and a stable acetamide (B32628) moiety. This structure allows it to serve as a key building block in the synthesis of more complex molecules across various scientific disciplines. cymitquimica.com

In the realm of pharmaceutical and medicinal chemistry , N-(Hydroxymethyl)acetamide is a frequently employed intermediate. guidechem.com It is used in the development of new therapeutic agents and plays a role in enhancing the solubility and bioavailability of certain drug candidates. chemimpex.com A notable application is in peptide synthesis, where it is used to introduce the acetamidomethyl (Acm) protecting group for the thiol functionality of cysteine residues. orgsyn.org This protecting group is stable under the typical conditions of peptide synthesis, making it a valuable tool for chemists constructing complex peptide chains. orgsyn.org

The utility of N-(Hydroxymethyl)acetamide extends into polymer chemistry , where it functions as a crosslinking agent. chemimpex.com Its ability to form connections between polymer chains enhances the material properties of various formulations, leading to improved flexibility and durability. chemimpex.com This is particularly relevant in the development of specialized polymers and resins for high-performance materials. chemimpex.com

Furthermore, in materials science , N-(Hydroxymethyl)acetamide has found a niche application in the preparation of silica (B1680970) nanoparticles through the sol-gel process. chemicalbook.com In this context, it can act as a catalyst in the formation of sol-gel silica particles, influencing the properties of the resulting material. chemicalbook.com Its role as a reagent in organic synthesis is also well-established, where it participates in a variety of chemical transformations, including condensation reactions to form amides and esters. cymitquimica.com The reactivity of its hydroxyl group allows for further chemical modifications, expanding its synthetic utility. cymitquimica.com

Interactive Data Tables

Table 1: Physicochemical Properties of N-(Hydroxymethyl)acetamide

| Property | Value | Reference(s) |

| CAS Number | 625-51-4 | cymitquimica.com |

| Molecular Formula | C₃H₇NO₂ | cymitquimica.com |

| Molecular Weight | 89.09 g/mol | chemscene.com |

| Appearance | White to off-white crystalline solid or colorless liquid | cymitquimica.comguidechem.com |

| Melting Point | 38 - 52 °C | orgsyn.orgchemimpex.com |

| Solubility | Soluble in water | cymitquimica.comguidechem.com |

| Topological Polar Surface Area | 49.3 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Detailed Research Findings

Recent research continues to uncover new applications and refine existing uses for N-(Hydroxymethyl)acetamide. Kinetic studies have delved into the reaction between formaldehyde and acetamide, providing a deeper understanding of the formation of N-(Hydroxymethyl)acetamide and its subsequent reactions. tandfonline.com These studies have identified not only the primary product but also the potential for the formation of N,N-dihydroxymethyl acetamide. tandfonline.com The lability of the C-N bond between the formaldehyde-derived carbon and the amide nitrogen is a key aspect of its reactivity, influencing its behavior in cross-linking reactions. tandfonline.com

In the field of peptide synthesis, the use of N-(Hydroxymethyl)acetamide to introduce the S-acetamidomethyl (Acm) protecting group is a well-documented and valuable technique. researchgate.net The Acm group is lauded for its stability under a range of conditions commonly used in both solution-phase and solid-phase peptide synthesis, including reactions in liquid hydrogen fluoride. orgsyn.orgresearchgate.net This stability ensures the integrity of the cysteine residue during the assembly of the peptide backbone. orgsyn.org

The application of N-(hydroxymethyl)amides, including derivatives of acetamide, in the Tscherniac-Einhorn reaction remains a relevant area of study for the synthesis of complex molecules, such as certain alkaloid derivatives. wikipedia.org The ability to form carbon-carbon bonds through the amidoalkylation of electron-rich aromatic compounds provides a powerful tool for synthetic chemists.

Furthermore, research into the non-hydrolytic sol-gel process has highlighted the role of acetamide elimination as a condensation reaction pathway. mdpi.com While not directly involving N-(Hydroxymethyl)acetamide as a starting material, this research provides insight into the fundamental chemistry of amide-related reactions in the formation of metallosilicate materials, a field where N-(Hydroxymethyl)acetamide's catalytic role has been noted. chemicalbook.commdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(hydroxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJHZLJIIWOTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

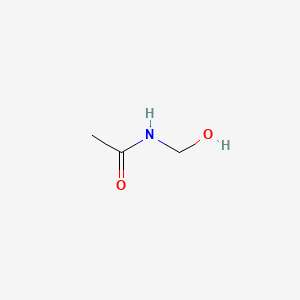

CC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211543 | |

| Record name | Formicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-51-4 | |

| Record name | N-(Hydroxymethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCG03A51MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies for N Hydroxymethyl Acetamide and Its Derivatives

Direct Synthesis Approaches

The most prevalent and straightforward method for synthesizing N-(Hydroxymethyl)acetamide involves the direct condensation of acetamide (B32628) with formaldehyde (B43269). This approach is favored for its atom economy and relatively simple procedure.

Condensation Reactions of Acetamide with Formaldehyde

The core of the direct synthesis is the reaction between acetamide and an aqueous solution of formaldehyde. chemicalbook.com In a typical procedure, acetamide is mixed with a formaldehyde solution, and the reaction is initiated by gentle heating. chemicalbook.com The mixture is then allowed to stand, often overnight at room temperature, to ensure the completion of the reaction. chemicalbook.com This condensation reaction leads to the formation of N-(Hydroxymethyl)acetamide, which exists as a colorless, hygroscopic oil or a low-melting solid. chemicalbook.compearson.com

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amide on the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer to form the hydroxymethyl group attached to the nitrogen atom of the acetamide.

Role of Catalysts and Reaction Conditions in Direct Synthesis

The efficiency and yield of the direct synthesis can be significantly influenced by the choice of catalyst and the specific reaction conditions employed.

Catalysts:

Alkaline catalysts are commonly used to promote the condensation reaction. Anhydrous potassium carbonate is a frequently cited catalyst for this purpose. chemicalbook.com The basic environment facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity and thus promoting the attack on the formaldehyde carbonyl group. Other bases can also be employed to achieve similar results.

Reaction Conditions:

The reaction is typically carried out in an aqueous medium, utilizing a commercially available formaldehyde solution (e.g., 36-38%). chemicalbook.com The temperature is a critical parameter; initial gentle heating on a steam bath for a short period can initiate the reaction, which is then often allowed to proceed at room temperature. chemicalbook.com The molar ratio of the reactants also plays a role in optimizing the yield and minimizing the formation of byproducts. An equimolar or slight excess of formaldehyde is generally used.

| Catalyst | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Anhydrous Potassium Carbonate | Acetamide, Formaldehyde (36-38% aq. solution) | Water | Steam bath (3 min) then Room Temp. | Overnight | 98-100% | chemicalbook.com |

| Potassium Hydroxide (B78521) | Compound of formula (H), Formaldehyde (35% aq. solution) | 1,4-dioxane/water (3:1 v/v) | 70°C then 25°C | 5 min at 70°C | - | pearson.com |

Indirect Synthetic Routes

Besides the direct condensation method, N-(Hydroxymethyl)acetamide can also be obtained through indirect pathways, which involve the transformation of other molecules.

Derivatization from N-Methylacetamide Metabolites

One notable indirect route to N-(Hydroxymethyl)acetamide is through the metabolic conversion of N-methylacetamide. In vivo studies have shown that N-(Hydroxymethyl)acetamide is a metabolite of N-methylacetamide. This biotransformation highlights a potential enzymatic or biomimetic synthetic pathway, although it is less common for preparative scale synthesis. The exact enzymatic machinery responsible for this hydroxylation in biological systems provides a basis for exploring biocatalytic approaches.

Alternative Precursors and Reaction Pathways

While less common, other precursors and reaction pathways can be considered for the synthesis of N-(Hydroxymethyl)acetamide. One potential alternative precursor is N,N'-methylenediacetamide. The hydrolysis of N,N'-methylenediacetamide under controlled conditions could theoretically yield N-(Hydroxymethyl)acetamide and acetamide. This pathway would involve the cleavage of one of the amide-methylene bonds. However, detailed synthetic protocols for this specific transformation are not widely reported in the literature. Another theoretical approach could involve the reduction of N-(acyloxymethyl)acetamide derivatives, where the acyloxy group is a suitable leaving group that can be hydrogenolyzed to a hydroxyl group.

Purification Methods for N-(Hydroxymethyl)acetamide

The purification of N-(Hydroxymethyl)acetamide is a crucial step to obtain a product of high purity, particularly given its hygroscopic nature. chemicalbook.com After the initial reaction, the crude product, which is often an oil, needs to be separated from unreacted starting materials, catalyst, and water.

A common purification strategy involves the following steps:

Evaporation: The reaction mixture is first treated to neutralize the catalyst, for instance, by adding crushed dry ice if a carbonate catalyst was used. chemicalbook.com The mixture is then concentrated by evaporation under reduced pressure, ensuring the bath temperature is kept low (e.g., below 40°C) to prevent decomposition of the product. chemicalbook.com

Drying: The resulting oil is then subjected to drying to remove residual water. Anhydrous sodium sulfate (B86663) is a commonly used drying agent. chemicalbook.com The oil is mixed with the drying agent and allowed to stand for several hours.

Extraction and Filtration: The dried oil is then dissolved in a suitable organic solvent, such as acetone. chemicalbook.com This solution is filtered to remove the drying agent and any precipitated salts.

Final Evaporation: The clear filtrate is then evaporated under reduced pressure to yield the purified N-(Hydroxymethyl)acetamide as a colorless, hygroscopic oil. chemicalbook.com In some cases, the oily product may solidify upon standing. chemicalbook.com

| Purification Step | Reagent/Technique | Purpose | Reference |

| Neutralization | Dry Ice | Neutralize alkaline catalyst | chemicalbook.com |

| Concentration | Evaporation under reduced pressure | Remove water and volatile impurities | chemicalbook.com |

| Drying | Anhydrous Sodium Sulfate | Remove residual water | chemicalbook.com |

| Extraction | Acetone | Dissolve the product and separate from solids | chemicalbook.com |

| Filtration | - | Remove drying agent and salts | chemicalbook.com |

| Final Product Isolation | Evaporation under reduced pressure | Obtain purified N-(Hydroxymethyl)acetamide | chemicalbook.com |

Reaction Mechanisms and Chemical Reactivity of N Hydroxymethyl Acetamide

Hydrolysis Pathways and Kinetics

The hydrolysis of N-(Hydroxymethyl)acetamide, leading to the cleavage of the C-N bond, can be catalyzed by acids and bases, and can also proceed, albeit slowly, in neutral aqueous solutions.

The acid-catalyzed hydrolysis of amides, including N-(Hydroxymethyl)acetamide, typically proceeds through a mechanism analogous to the A-2 (acid-catalyzed, bimolecular) pathway. This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon.

The general steps for the acid-catalyzed hydrolysis of N-(Hydroxymethyl)acetamide are:

Protonation of the carbonyl oxygen of N-(Hydroxymethyl)acetamide by a hydronium ion (H₃O⁺).

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the nitrogen atom of the amide.

Elimination of the leaving group (aminomethanol), which is protonated and subsequently decomposes.

Deprotonation of the resulting carboxylic acid to yield acetic acid.

The base-catalyzed hydrolysis of amides is generally a slow process due to the poor leaving group ability of the amide anion. chemistrysteps.com However, the reaction can be promoted by strong bases and heat. chemistrysteps.com The mechanism for the base-promoted hydrolysis of a simple amide like acetamide (B32628) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com

For N-(Hydroxymethyl)acetamide, the presence of the hydroxymethyl group introduces the possibility of alternative or competing reaction pathways. While the direct nucleophilic attack on the carbonyl carbon is a plausible route, an elimination reaction involving the hydroxymethyl group could also occur under certain conditions.

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is typically associated with substrates that have an acidic proton and a poor leaving group. libretexts.org In the context of N-(Hydroxymethyl)acetamide hydrolysis, a pathway with E1cB characteristics might be considered, although it is not the classical hydrolysis pathway. Such a mechanism would involve the deprotonation of the amide nitrogen by a strong base to form a conjugate base. This could be followed by the elimination of the hydroxymethyl group. However, the more conventional pathway for amide hydrolysis under basic conditions is the nucleophilic acyl substitution.

The generally accepted mechanism for the base-catalyzed hydrolysis of amides involves:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the amide anion as the leaving group. This is typically the rate-determining step due to the high basicity of the leaving group.

An acid-base reaction where the leaving amide anion deprotonates the newly formed carboxylic acid.

In the absence of strong acids or bases, the hydrolysis of amides in water is a very slow process. A study on the hydrolysis of N-methylacetamide in high-temperature water indicated that the reaction is first order in both water and the amide. psu.eduresearchgate.net This suggests that water can act as a nucleophile in the hydrolysis reaction, likely through an SN2-type mechanism. psu.eduresearchgate.net For N-(Hydroxymethyl)acetamide, a similar water-mediated hydrolysis pathway can be expected, although the reaction rate at ambient temperature would be extremely low. The reaction would involve the nucleophilic attack of a water molecule on the carbonyl carbon, followed by proton transfer and cleavage of the C-N bond.

Electrophilic Aromatic Substitution Reactions

N-(Hydroxymethyl)acetamide can serve as a reagent in electrophilic aromatic substitution reactions, specifically in amidoalkylation reactions.

The Tscherniak-Einhorn reaction is a classic example of an amidoalkylation reaction. wikipedia.orgwikipedia.org It involves the acid-catalyzed reaction of an N-hydroxymethylamide or N-hydroxymethylimide with an aromatic compound to introduce an amidomethyl group onto the aromatic ring. wikipedia.orgwikipedia.org N-(Hydroxymethyl)acetamide can function as the N-hydroxymethylamide in this reaction.

The reaction is typically catalyzed by strong acids such as sulfuric acid. wikipedia.orgwikipedia.org The role of the acid is to facilitate the formation of a highly reactive electrophile from the N-(hydroxymethyl)amide.

The mechanism of the Tscherniak-Einhorn reaction, and amidoalkylation reactions in general, involves the following key steps: wikipedia.orgwikipedia.org

Protonation of the hydroxyl group of N-(Hydroxymethyl)acetamide by the strong acid catalyst.

Elimination of a water molecule from the protonated intermediate to form a resonance-stabilized N-acyliminium ion (also referred to as a mesomerically stabilized cation). This N-acyliminium ion is the key electrophilic species in the reaction.

Electrophilic attack of the N-acyliminium ion on the electron-rich aromatic ring. This step follows the general mechanism of electrophilic aromatic substitution, proceeding through a sigma complex (arenium ion).

Deprotonation of the sigma complex to restore the aromaticity of the ring and yield the final amidoalkylated product.

While detailed mechanistic studies specifically utilizing N-(Hydroxymethyl)acetamide are not extensively documented in readily available literature, the general mechanism for N-hydroxymethylamides in the Tscherniak-Einhorn reaction provides a solid framework for understanding its reactivity in this context.

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. In these reactions, a nucleophile replaces the leaving group on an acyl carbon. For N-(hydroxymethyl)acetamide, the hydroxyl group can be a target for substitution, particularly after protonation, which converts it into a better leaving group (water).

However, studies on the electrophilic properties of a similar compound, 4-chloro-N-(hydroxymethyl)benzamide, revealed that it does not readily react with nucleophiles like cyanide or glutathione (B108866) under physiological conditions. Its acetate (B1210297) ester, N-(acetoxymethyl)-4-chlorobenzamide, on the other hand, proved to be a precursor to reactive electrophilic methyleneimines and did react with nucleophiles. This suggests that the hydroxyl group of N-(hydroxymethyl)acetamide itself is not highly susceptible to direct nucleophilic substitution without prior activation.

The reactivity of amides in nucleophilic acyl substitution is generally lower than that of acid halides or anhydrides. Reactions involving the amide group of N-(hydroxymethyl)acetamide would typically require more forcing conditions, such as strong acid or base catalysis and heat, to proceed.

Oxidation and Reduction Pathways

The oxidation and reduction of N-(hydroxymethyl)acetamide can target either the hydroxymethyl group or the amide functionality. The hydroxymethyl group, being a primary alcohol, can be oxidized to an aldehyde and further to a carboxylic acid using common oxidizing agents.

Conversely, the amide group can be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine. This reaction proceeds through a tetrahedral intermediate, followed by the formation of an imine which is then further reduced.

Table 1: Potential Oxidation and Reduction Products of N-(Hydroxymethyl)acetamide

| Starting Material | Reagent | Product Type | Potential Product |

|---|---|---|---|

| N-(Hydroxymethyl)acetamide | Mild Oxidizing Agent (e.g., PCC) | Aldehyde | N-(Formyl)acetamide |

| N-(Hydroxymethyl)acetamide | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | N-Acetylglycine |

| N-(Hydroxymethyl)acetamide | Strong Reducing Agent (e.g., LiAlH4) | Amine | N-Ethylacetamide |

It's important to note that the specific products and reaction conditions would need to be determined experimentally.

Condensation and Polymerization Reactions

Self-Condensation Reactions

Self-condensation is a reaction where a molecule containing a carbonyl group acts as both an electrophile and a nucleophile. While N-(hydroxymethyl)acetamide does not have a traditional carbonyl group for aldol-type self-condensation, it can undergo self-condensation through the reaction of the hydroxymethyl group of one molecule with the amide N-H of another. This can lead to the formation of dimers or oligomers linked by methylene (B1212753) ether or methylene bridges.

Reactions with Other Amides and Amines

N-(hydroxymethyl)acetamide can react with other compounds containing active hydrogen atoms, such as other amides and amines. The hydroxymethyl group can act as an electrophile, particularly under acidic conditions, leading to the formation of cross-linked products. However, research on the reaction between formaldehyde (B43269) and acetamide suggests that the C-N bond formed is labile, and the resulting amide-formaldehyde-amine condensation products can be unstable and readily decompose.

Formation of Methylene and Methylene Ether Bridges

The reaction of N-(hydroxymethyl)acetamide can lead to the formation of methylene (-CH2-) and methylene ether (-CH2-O-CH2-) bridges between molecules. The formation of N,N'-methylenebisacetamide, a product with a methylene bridge, was not observed in a study of the reaction between formaldehyde and acetamide. This suggests that the formation of direct methylene bridges from N-(hydroxymethyl)acetamide may not be a favored pathway. However, under certain conditions, the hydroxymethyl groups of two molecules could potentially condense to form a methylene ether bridge with the elimination of a water molecule.

Formaldehyde Release Kinetics and Equilibrium Dynamics

N-(hydroxymethyl)acetamide is formed from the reaction of acetamide and formaldehyde. This reaction is reversible, meaning that N-(hydroxymethyl)acetamide can release formaldehyde. The kinetics and equilibrium of this process are influenced by factors such as temperature, pH, and the concentration of reactants and products.

In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methylene glycol. This equilibrium can further shift towards the formation of polyoxymethylene glycols over time. The release of formaldehyde from N-(hydroxymethyl)acetamide is a key aspect of its chemical behavior, particularly in biological and industrial applications where it may act as a formaldehyde donor. The rate of this release will be governed by the stability of the C-N bond, which has been described as labile.

pH Dependence of Formaldehyde Dissociation

The dissociation of formaldehyde from N-(hydroxymethyl)acetamide, which is essentially the hydrolysis of the N-methylol derivative, is significantly influenced by pH. The stability of the amide-formaldehyde adduct is subject to both acid and base catalysis. Studies on similar N-substituted amides, such as N-methylacetamide, reveal a distinct pH-dependent hydrolysis rate. psu.eduresearchgate.net

The hydrolysis, or dissociation, is accelerated in both strongly acidic and strongly alkaline conditions. researchgate.net At low and high pH values, the rate of conversion back to acetamide and formaldehyde increases notably. researchgate.net Conversely, in a near-neutral pH range, the rate of dissociation is largely insensitive to changes in pH. researchgate.net This pattern suggests the existence of three distinct regions of pH dependence for the hydrolysis reaction. psu.eduresearchgate.net

One kinetic investigation into the reaction between amides and formaldehyde found that while the forward reaction rate (formation of the adduct) increases with the concentration of hydroxyl ions in the pH range of 8.6 to 12.7, the reverse reaction (dissociation) is also occurring. researchgate.net This dynamic equilibrium underscores the pH-sensitive nature of the N-C bond.

The mechanism for this pH dependence involves protonation or deprotonation steps that make the molecule more susceptible to nucleophilic attack or elimination.

Acid Catalysis (Low pH): Under acidic conditions, the hydroxyl group can be protonated, forming a better leaving group (water). This facilitates the cleavage of the C-N bond and release of formaldehyde.

Base Catalysis (High pH): Under alkaline conditions, the amide nitrogen can be deprotonated to form an anion. This is proposed as part of the mechanism for the formation of the N-(hydroxymethyl) derivative, and by the principle of microscopic reversibility, it also influences the dissociation pathway. researchgate.net

This pH-dependent dissociation is a critical factor in applications where N-(hydroxymethyl)acetamide is used as a formaldehyde donor, as the release of formaldehyde can be controlled by adjusting the pH of the environment.

Factors Influencing Equilibrium Constants

pH and Concentration: A study on the reaction between various amides and formaldehyde demonstrated that while the rate of reaction increases with hydroxyl ion concentration (pH 8.6 to 12.7), the equilibrium constant does not vary significantly within this range. researchgate.net This indicates that while pH affects how quickly equilibrium is reached, it does not substantially alter the final ratio of products to reactants at equilibrium in this alkaline range. Changes in the concentration of reactants (acetamide or formaldehyde) will shift the position of the equilibrium to favor product formation (if reactants are added) or dissociation (if products are removed), but this does not change the value of the equilibrium constant itself.

Interactive Data Table: Factors Affecting N-(Hydroxymethyl)acetamide Equilibrium

| Factor | Effect on Equilibrium Position | Effect on Equilibrium Constant (K) | Notes |

|---|---|---|---|

| Temperature | Shifts to favor endothermic or exothermic direction | Changes | The specific effect depends on the enthalpy of the reaction. |

| Concentration | Shifts to counteract the change (e.g., adding reactants favors product formation) | No Change | The ratio of products to reactants at equilibrium remains constant. |

| Pressure | Negligible effect for reactions in the liquid phase | No Change | Primarily relevant for reactions involving gases. |

| pH (in 8.6-12.7 range) | Affects the rate at which equilibrium is reached | No Significant Change researchgate.net | The final equilibrium position is not substantially altered. researchgate.net |

Stability of Formaldehyde Cross-Linked Products

N-(hydroxymethyl)acetamide can act as a precursor or a model for formaldehyde cross-linking reactions, where formaldehyde forms methylene bridges between molecules. The stability of these cross-linked products is a crucial aspect of their application.

Research indicates that the carbon-nitrogen bond formed between formaldehyde and an amide group is inherently labile. researchgate.net When a formaldehyde cross-linked product is formed involving an amide and another amine-containing molecule (like an amino acid), the resulting amide-formaldehyde-amine condensation product is often unstable. researchgate.net Its decomposition is frequently initiated by the release of the original amide, highlighting the reversibility of the bond. researchgate.net

The stability of such adducts varies significantly depending on their specific structure.

N-hydroxymethyl Adducts: These initial adducts, like N-(hydroxymethyl)acetamide itself, exist in equilibrium with their precursors. Studies on formaldehyde reactions with nucleobases have shown that N-hydroxymethyl adducts have substantially different stabilities, with some being stable enough to have functional roles while others are more transient. researchgate.net

Aminal Dimers: More complex structures, such as aminal dimers (where two amine/amide groups are linked to the same methylene bridge), are generally more stable than the initial mono-adducts. nih.gov

Cyclic Structures: Formaldehyde can react with certain peptides to form stable cyclic products. For instance, reactions with N-terminal proline residues can yield stable 5,5-bicyclic aminals. nih.gov

The reversal of formaldehyde cross-links is a key process in many analytical techniques. This dissociation can be induced by physical or chemical means.

Heating: Extended heating is a common method to reverse formaldehyde adducts and cross-links. nih.gov Conditions such as heating to 99°C are used to ensure most cross-links are reversed.

Chemical Scavengers: The addition of formaldehyde-scavenging chemicals can shift the equilibrium away from the adduct, promoting its dissociation. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of N-(Hydroxymethyl)acetamide, offering detailed information about its atomic arrangement and chemical environment.

Proton (¹H) NMR spectroscopy is instrumental in tracking the formation and subsequent reactions of N-(Hydroxymethyl)acetamide, thereby elucidating reaction mechanisms. In a typical ¹H NMR spectrum of N-(Hydroxymethyl)acetamide, distinct signals would be expected for the different types of protons present in the molecule.

Based on analogous acetamide (B32628) structures, the expected chemical shifts (δ) in a solvent like D₂O would be approximately:

Methyl protons (CH₃): A singlet around 2.0 ppm.

Hydroxymethyl protons (N-CH₂-OH): A singlet or a multiplet in the range of 4.5-5.5 ppm, depending on the solvent and exchange rate of the hydroxyl proton.

Amide proton (NH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

Hydroxyl proton (OH): A broad singlet, often exchanging with solvent protons and sometimes not distinctly observed.

By monitoring the changes in the integrals and chemical shifts of these signals over time, researchers can study the kinetics of reactions involving N-(Hydroxymethyl)acetamide. For instance, in the reaction of acetamide with formaldehyde (B43269), the disappearance of the acetamide signals and the appearance of the N-(hydroxymethyl)acetamide signals can be quantitatively followed to determine reaction rates and intermediates.

Table 1: Expected ¹H NMR Chemical Shifts for N-(Hydroxymethyl)acetamide

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.0 | Singlet |

| Hydroxymethyl (N-CH₂-OH) | 4.5 - 5.5 | Singlet/Multiplet |

| Amide (NH) | Variable | Broad Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

¹³C and ¹⁵N NMR spectroscopy provide further confirmation of the molecular structure of N-(Hydroxymethyl)acetamide by probing the carbon and nitrogen skeletons, respectively.

¹³C NMR Spectroscopy: The carbon spectrum offers a clear picture of the carbon framework. For N-(Hydroxymethyl)acetamide, three distinct signals are expected:

Methyl carbon (CH₃): In the aliphatic region, typically around 20-25 ppm.

Hydroxymethyl carbon (N-CH₂-OH): Further downfield due to the electronegative nitrogen and oxygen atoms, likely in the range of 60-70 ppm.

Carbonyl carbon (C=O): In the characteristic amide carbonyl region, around 170-175 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive than ¹H or ¹³C NMR, provides direct information about the nitrogen environment. wikipedia.org The low natural abundance of ¹⁵N (0.37%) often necessitates isotopic labeling or advanced techniques like heteronuclear correlation experiments for detection. huji.ac.il The chemical shift of the nitrogen atom in N-(Hydroxymethyl)acetamide would be expected to fall within the typical range for amides. huji.ac.il This technique is particularly useful for studying the electronic environment of the nitrogen atom and its involvement in hydrogen bonding or chemical reactions. wikipedia.orghuji.ac.il

Table 2: Expected ¹³C NMR Chemical Shifts for N-(Hydroxymethyl)acetamide

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | 20 - 25 |

| Hydroxymethyl (N-CH₂-OH) | 60 - 70 |

| Carbonyl (C=O) | 170 - 175 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a highly sensitive technique used for the detection and identification of molecules by measuring their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC), it becomes a powerful tool for the analysis of complex mixtures.

Mass spectrometry is crucial for identifying N-(Hydroxymethyl)acetamide and its metabolites in biological samples. In a study on the urinary metabolites of N,N-dimethylacetamide (DMAC), a structurally similar compound, N-hydroxymethyl-N-methylacetamide (the N-methylated analog of N-(hydroxymethyl)acetamide), was successfully identified using LC-MS/MS. oup.comnih.govoup.comresearchgate.net

The identification process typically involves:

Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI), to form protonated molecules [M+H]⁺.

MS Scan: A full scan mass spectrum is acquired to determine the m/z of the parent ion. For N-(Hydroxymethyl)acetamide (C₃H₇NO₂), the expected monoisotopic mass is 89.0477 g/mol , so the [M+H]⁺ ion would be observed at m/z 90.0550.

Tandem MS (MS/MS): The parent ion is then isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For amides, a common fragmentation pathway is the cleavage of the N-CO bond. nih.govunl.pt

For a compound like N-hydroxymethyl-N-methylacetamide, the mass spectrum of the protonated molecule exhibits a major ion corresponding to the molecular cation. oup.com The subsequent MS/MS spectrum of this precursor ion reveals characteristic fragment ions that confirm the structure. oup.com A similar approach would be applied for the definitive identification of N-(Hydroxymethyl)acetamide.

Table 3: Predicted Mass Spectrometric Data for N-(Hydroxymethyl)acetamide

| Ion | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | C₃H₈NO₂⁺ | 90.0550 |

| [M+Na]⁺ | C₃H₇NO₂Na⁺ | 112.0371 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of small molecules in complex matrices like urine and plasma. nih.govomicsonline.org The method relies on multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of specificity and reduces background noise.

A study on the quantification of DMAC and its metabolites, including N-hydroxymethyl-N-methylacetamide, in urine provides a relevant methodology. oup.comnih.govoup.comresearchgate.net The key aspects of such a quantitative method would include:

Chromatographic Separation: A C18 reverse-phase column is typically used to separate the analyte from other components in the sample. oup.comnih.govoup.comresearchgate.net

Calibration Curve: A series of standards with known concentrations are analyzed to create a calibration curve. In the cited study, the dynamic range for N-hydroxymethyl-N-methylacetamide was 0.05-5 mg/L. oup.comnih.govoup.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): These are determined to establish the sensitivity of the method. For N-hydroxymethyl-N-methylacetamide, the LOD in urine was found to be 0.02 mg/L. oup.comnih.govoup.comresearchgate.net

This robust and precise method allows for the accurate measurement of low concentrations of N-(Hydroxymethyl)acetamide and its metabolites, which is essential for pharmacokinetic studies and biological monitoring. oup.comnih.govoup.comresearchgate.netomicsonline.org

Table 4: LC-MS/MS Quantification Parameters for a Related Compound (N-hydroxymethyl-N-methylacetamide)

| Parameter | Value |

|---|---|

| Dynamic Range | 0.05 - 5 mg/L |

| Limit of Detection (LOD) | 0.02 mg/L |

| Within-run Accuracy | 96.5% - 109.6% |

| Within-run Precision (RSD) | 3.43% - 10.31% |

Data from a study on N,N-dimethylacetamide metabolites. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-(Hydroxymethyl)acetamide exhibits characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the secondary amide group, and the alkyl backbone.

The presence of the hydroxyl (-OH) group from the hydroxymethyl moiety gives rise to a strong, broad absorption band in the region of 3200-3500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amide also appears in this region, typically around 3300-3500 cm⁻¹, often seen as a sharp to medium peak that may overlap with the broad -OH band. askfilo.commasterorganicchemistry.com

A key diagnostic peak is the amide I band, which corresponds to the C=O stretching vibration. For secondary amides, this band is typically strong and appears in the range of 1630-1680 cm⁻¹. masterorganicchemistry.comresearchgate.net Another important amide band is the amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, which is found between 1510 and 1570 cm⁻¹. The C-N stretching vibration of the amide group also produces a peak around 1400 cm⁻¹.

The spectrum will also show C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ region. askfilo.com Additionally, the C-O stretching vibration of the primary alcohol group is expected to produce a strong peak in the 1000-1075 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for N-(Hydroxymethyl)acetamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |

| N-H (Amide) | Stretch | 3300 - 3500 | Medium, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretch | 1630 - 1680 | Strong |

| N-H (Amide II) | Bend | 1510 - 1570 | Medium |

| C-O (Alcohol) | Stretch | 1000 - 1075 | Strong |

Chromatography Techniques for Separation and Analysis

Chromatography is fundamental for the separation, identification, and quantification of N-(Hydroxymethyl)acetamide from reaction mixtures, biological matrices, and commercial products. Different chromatographic techniques are employed based on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-(Hydroxymethyl)acetamide due to its polarity and non-volatile nature. thermofisher.com Reverse-phase (RP) HPLC is the most common mode used for its separation. sielc.comsielc.com

In RP-HPLC, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. sielc.comsielc.comgoogle.com Gradient elution, where the proportion of the organic modifier is increased over time, may be employed to separate the target compound from impurities with different polarities. nih.gov For enhanced peak shape and resolution, acids such as phosphoric acid or formic acid are often added to the mobile phase. sielc.comsielc.com Formic acid is particularly suitable when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is volatile. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the amide chromophore absorbs UV light.

Table 2: Typical HPLC Conditions for N-(Hydroxymethyl)acetamide Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 or Polar-Modified RP (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sielc.comgoogle.com |

| Modifier | Phosphoric acid or Formic acid sielc.comsielc.com |

| Elution Mode | Isocratic or Gradient |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of N-(Hydroxymethyl)acetamide by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. sigmaaldrich.com Therefore, a derivatization step is required to convert the polar -OH and -NH groups into less polar, more volatile functional groups. sigmaaldrich.comresearchgate.net

Silylation is the most common derivatization technique for this purpose. sigmaaldrich.comd-nb.info Silylating agents react with the active hydrogens on the hydroxyl and amide groups to form thermally stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amides. sigmaaldrich.com These derivatives are significantly more volatile and exhibit improved chromatographic behavior. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netd-nb.info Another approach involves derivatization with reagents like 9-xanthydrol, which has been successfully used for the GC-MS analysis of acetamide in water samples. researchgate.netnih.gov After derivatization, the sample can be analyzed on a standard nonpolar or mid-polar capillary GC column, with detection typically performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). semanticscholar.org

Table 3: Common Derivatization Reagents for GC Analysis

| Reagent Class | Specific Reagent | Abbreviation | Derivative Group |

|---|---|---|---|

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | |

| Other | 9-Xanthydrol | - | Xanthyl |

Gel-Filtration Chromatography for Reaction Mixtures

Gel-Filtration Chromatography (GFC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. nih.govnih.gov This technique is particularly useful for separating N-(Hydroxymethyl)acetamide from larger molecules in a reaction mixture, such as catalysts, enzymes, or polymeric byproducts. researchgate.net

In GFC, the stationary phase consists of porous beads with a well-defined pore size distribution. nih.gov When the reaction mixture is passed through the column, larger molecules that cannot enter the pores are excluded and travel through the interstitial volume, eluting first. nih.gov Smaller molecules, like N-(Hydroxymethyl)acetamide, can diffuse into the pores of the beads, increasing their path length and causing them to elute later. nih.govnih.gov

This method is advantageous because it is performed under mild conditions and does not involve binding to the stationary phase, which often results in high recovery of the target molecule. nih.govresearchgate.net It is an effective "polishing" step in a purification scheme to achieve high purity. researchgate.net The choice of eluent is flexible, as it does not directly influence the separation mechanism, allowing for the use of buffers that are optimal for the stability of the compound. nih.govharvard.edu

Computational Chemistry and Theoretical Investigations of N Hydroxymethyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying acetamide-based compounds due to its favorable balance of computational cost and accuracy. It is extensively used to explore structural properties, reaction energetics, and intermolecular interactions.

The geometric structure of N-(Hydroxymethyl)acetamide and its oligomers has been a subject of theoretical investigation. DFT calculations are employed to find the most stable three-dimensional arrangements of the atoms, known as structural optimization. For instance, the structures of N-(Hydroxymethyl)acetamide dimers have been fully optimized using the B3LYP functional with the 6-311++G** basis set. nih.gov This level of theory is effective in accurately predicting bond lengths, bond angles, and dihedral angles of the molecule's minimum energy state.

Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is crucial for understanding its behavior. While specific conformational studies on the N-(Hydroxymethyl)acetamide monomer are not extensively detailed in the provided literature, the principles are well-established from studies on related acetamide (B32628) derivatives. researchgate.net The process typically involves identifying rotational barriers and mapping the potential energy surface to locate various local minima (stable conformers) and the transition states that connect them. researchgate.net For flexible molecules, computational workflows often start with a broader search using molecular mechanics, followed by DFT re-optimizations of the most promising low-energy conformers to achieve higher accuracy. nih.gov

DFT is a powerful tool for calculating the energetic properties of molecules and modeling their reaction pathways. For N-(Hydroxymethyl)acetamide, calculations have focused on the intermolecular interaction energies, particularly within dimers, which serve as a model for understanding its behavior in condensed phases. nih.gov The interaction energies associated with the formation of hydrogen-bonded dimers have been calculated using the B3LYP method, providing quantitative estimates of the stability of these complexes. nih.gov

While specific reaction pathways involving N-(Hydroxymethyl)acetamide have not been detailed, studies on analogous compounds like N-diacetamides demonstrate the utility of DFT in this area. mdpi.com Computational investigations on these related molecules have elucidated mechanisms for thermal decomposition, often involving six-membered ring transition states. mdpi.com Such studies calculate the activation energies and thermodynamic properties of reactants, transition states, and products to map out the most favorable reaction routes. researchgate.net The thermochemical properties and bond energies of closely related molecules like acetamide and N-methyl acetamide have also been calculated using DFT methods, providing fundamental data on bond strengths within the acetamide functional group. dntb.gov.ua

The capacity for hydrogen bonding is a defining characteristic of N-(Hydroxymethyl)acetamide, governing its physical properties and interactions. Theoretical investigations have extensively characterized the intermolecular hydrogen bonds in its dimers. nih.gov These studies show that various types of hydrogen bonds can exist, including O-H···O, N-H···O, O-H···N, and C-H···O interactions. nih.gov The O-H···O and N-H···O bonds, particularly those involving the carbonyl oxygen (C=O), are identified as the strongest and most significant contributors to dimer stability. nih.govresearchgate.net

Analyses of these interactions reveal that the stability of different hydrogen-bonding configurations can vary significantly. nih.gov The formation of these bonds is an exothermic process, and it is favored in solvents with lower dielectric constants and at lower temperatures. nih.gov The three-dimensional network that can be formed through these intermolecular hydrogen bonds is considered crucial for the function of ceramides (B1148491) in the stratum corneum of the skin, for which N-(Hydroxymethyl)acetamide serves as a model molecule. nih.gov Based on the available research, computational studies focusing specifically on anion-π interactions involving N-(Hydroxymethyl)acetamide are not prominent.

Table 1: Hydrogen Bond Interactions in N-(Hydroxymethyl)acetamide Dimers

| Interaction Type | Description | Relative Strength | Reference |

| O-H···O | Hydrogen bond between the hydroxyl group's hydrogen and a carbonyl oxygen. | Strong | nih.gov |

| N-H···O | Hydrogen bond between the amide group's hydrogen and a carbonyl oxygen. | Strong | nih.govresearchgate.net |

| O-H···N | Hydrogen bond between the hydroxyl group's hydrogen and an amide nitrogen. | Strong | nih.gov |

| C-H···O | Weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom. | Weak | nih.gov |

Ab Initio Methods and Molecular Mechanics (MM)

Beyond DFT, other computational methods are applied to study N-(Hydroxymethyl)acetamide and related molecules. Ab initio ("from first principles") methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation effects, leading to very accurate energy calculations. dtic.mil For N-(Hydroxymethyl)acetamide dimers, interaction energies have been calculated using the MP2(full) method with both 6-311++G** and 6-311++G(2df,2p) basis sets to provide benchmark values for comparison with DFT results. nih.gov Ab initio molecular simulations have also been used to study vibrational energy flow in analogues like N-methyl acetamide. researchgate.net

Molecular Mechanics (MM) employs classical physics principles and empirical force fields to model molecular systems. dtic.mil While less accurate than quantum mechanical methods for electronic properties, MM is computationally much faster, making it suitable for conformational searches of large molecules or simulations of large systems over longer timescales. nih.gov Often, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is used, where the chemically active region of a system is treated with a high-level QM method, and the surrounding environment is modeled using MM. iu.edu

Quantum Chemical Parameters and Reactivity Descriptors (e.g., HOMO-LUMO, MEP, NBO, QTAIM)

To gain a deeper understanding of the electronic structure and chemical reactivity of N-(Hydroxymethyl)acetamide, various quantum chemical parameters are calculated.

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to investigate charge delocalization and hyperconjugative interactions. researchgate.net For N-(Hydroxymethyl)acetamide complexes, NBO analysis has been used to further reveal the nature of the hydrogen bonding interactions, quantifying the charge transfer from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor's X-H bond. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM, also known as Atoms in Molecules (AIM) theory, analyzes the electron density topology to define atomic properties and characterize chemical bonds, including hydrogen bonds. researchgate.net This method was applied to N-(Hydroxymethyl)acetamide dimers to provide a rigorous description of the bonding interactions. nih.gov

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important descriptor of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov While specific values for N-(Hydroxymethyl)acetamide are not provided in the search results, this analysis is standard for its derivatives, where it is used to demonstrate that charge transfer occurs within the molecule. mdpi.comdntb.gov.uaxisdxjxsu.asia

Molecular Electrostatic Potential (MEP) : The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactivity sites for electrophilic and nucleophilic attack. xisdxjxsu.asia Red regions (negative potential) indicate electron-rich areas, such as around the carbonyl oxygen, which are susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-poor areas, like the hydrogens of the amide and hydroxyl groups, which are sites for nucleophilic attack. mdpi.comxisdxjxsu.asia

Table 2: Key Quantum Chemical Descriptors and Their Applications

| Descriptor | Full Name | Information Provided | Application Example | Reference |

| NBO | Natural Bond Orbital | Charge delocalization, hyperconjugative interactions, nature of orbital interactions in bonding. | Characterizing charge transfer in hydrogen bonds of N-(Hydroxymethyl)acetamide dimers. | nih.gov |

| QTAIM | Quantum Theory of Atoms in Molecules | Characterization of chemical bonds, including non-covalent interactions, based on electron density topology. | Analyzing the nature of complex formation in N-(Hydroxymethyl)acetamide dimers. | nih.gov |

| HOMO-LUMO | Highest Occupied / Lowest Unoccupied Molecular Orbital | Chemical reactivity, electron-donating/accepting ability, kinetic stability. | Assessing the reactivity and charge transfer characteristics of acetamide derivatives. | nih.gov |

| MEP | Molecular Electrostatic Potential | Prediction of sites for electrophilic and nucleophilic attack, understanding intermolecular interactions. | Identifying reactive sites on acetamide-based compounds. | mdpi.comxisdxjxsu.asia |

Computational Studies on N-(Hydroxymethyl)acetamide Derivatives and Analogues

A significant body of computational research exists for derivatives and analogues of N-(Hydroxymethyl)acetamide, providing broader context and methodological examples.

N-methyl acetamide (NMA) : As a simple analogue, NMA is a widely studied model for the peptide bond in proteins. chemrxiv.org Computational studies on NMA have explored its hydration shells, hydrogen bonding fluctuations, and vibrational properties using DFT and ab initio methods. chemrxiv.orgnih.gov

Flavonoid Acetamide Derivatives : Computational tools have been used to determine the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of flavonoid acetamide derivatives, highlighting the role of the acetamide group in improving bioavailability. nih.govresearchgate.netbohrium.com

Other N-substituted Acetamides : DFT and other methods have been used to study the conformational behavior, electronic structure, and crystal packing of a wide range of more complex acetamide derivatives. researchgate.netnih.gov These studies often combine computational analysis with experimental data from X-ray crystallography. nih.gov Investigations into molecules like N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide have used DFT to compute physicochemical parameters, HOMO-LUMO gaps, and MEPs to understand their potential as therapeutic agents. nih.gov Similarly, studies on phenylacetamides as potential antidepressant agents have used computational methods to guide the design and synthesis of new derivatives. nih.gov

These studies collectively demonstrate the power of computational chemistry to predict and explain the properties of acetamide-containing molecules, from simple models to complex, biologically active compounds.

Applications in Organic and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of N-(Hydroxymethyl)acetamide is particularly pronounced in the pharmaceutical sector, where it functions as a key intermediate. chemimpex.com An intermediate in this context is a chemical compound that is a stepping stone in the multi-step process of synthesizing an Active Pharmaceutical Ingredient (API). pharmanoble.comduorganics.in The quality and nature of intermediates are critical as they directly influence the efficiency of the API production process and the purity of the final drug product. pharmanoble.com

N-(Hydroxymethyl)acetamide serves as a fundamental building block in the development and synthesis of various APIs. chemimpex.com Its bifunctional nature allows it to introduce the acetamidomethyl group into a target molecule, a common strategy for modifying molecular structure and function. A notable application is in peptide synthesis, where it is used to prepare S-acetamidomethyl-L-cysteine hydrochloride. orgsyn.org In this process, N-(hydroxymethyl)acetamide reacts with L-cysteine hydrochloride monohydrate to attach the acetamidomethyl group to the sulfur atom, effectively acting as a protecting group for the thiol functionality. orgsyn.org This protection is crucial during the complex steps of peptide synthesis. orgsyn.org

Table 1: Role of N-(Hydroxymethyl)acetamide in Synthesis

| Intermediate | Reactant | Product | Application |

|---|---|---|---|

| N-(Hydroxymethyl)acetamide | L-cysteine hydrochloride monohydrate | S-Acetamidomethyl-L-cysteine hydrochloride | Serves as a thiol-protecting group in peptide synthesis. orgsyn.org |

The incorporation of the N-(hydroxymethyl) group or its derivatives into a drug's structure can lead to enhanced efficacy and stability. chemimpex.com Chemical stability is a critical attribute of any pharmaceutical product, as degradation can lead to loss of potency and the formation of potentially harmful impurities. researchgate.net The N-hydroxymethyl group can improve a compound's stability by protecting it against certain enzymatic degradation pathways. frontiersin.org For instance, studies on N-methylbenzamides have shown that the metabolically generated N-(hydroxymethyl) compounds can exhibit significant stability, preventing their degradation under physiological conditions. nih.gov This characteristic is valuable in drug design, ensuring that the active molecule remains intact until it reaches its therapeutic target.

N-(Hydroxymethyl)acetamide is an important precursor in the field of prodrug design. frontiersin.org A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. fiveable.menih.gov This strategy is employed to overcome issues such as poor solubility, low permeability, or rapid metabolism of the parent drug. fiveable.menih.gov

The N-hydroxymethylation approach is a key technique in this area. frontiersin.org By creating an N-(hydroxymethyl) derivative of a drug, its physicochemical properties can be modified to improve absorption and distribution. For example, 1-(hydroxymethyl)allopurinol is a critical synthetic intermediate used to create more water-soluble amino acid ester prodrugs of allopurinol, which is beneficial for parenteral administration. frontiersin.org The N-(hydroxymethyl) group provides a handle for further derivatization, which is later cleaved in vivo to release the active drug. This bioreversible derivatization ensures that the parent drug is released at the desired site of action. frontiersin.org

Building Block in Agrochemical Development

Beyond pharmaceuticals, N-(Hydroxymethyl)acetamide is also recognized as an important intermediate in the synthesis of agrochemicals. chemimpex.com The agrochemical industry is continuously seeking new active ingredients to manage pests and diseases, often in response to growing resistance and stricter regulations. nih.gov N-(Hydroxymethyl)acetamide serves as a valuable building block for creating novel pesticides and other crop protection agents. chemimpex.com Its ability to introduce specific functional groups into larger molecules allows for the development of compounds with tailored activities and improved performance for more effective pest control solutions. chemimpex.com

Reagent in Complex Organic Transformations

As a chemical reagent, N-(Hydroxymethyl)acetamide is utilized in a variety of complex organic transformations to synthesize other compounds or ligands. Its reactivity allows it to participate in reactions that build complex molecular architectures. A derivative, 2-Chloro-N-(hydroxymethyl)acetamide, is used as an amidomethylating reagent. sigmaaldrich.com This type of reagent is employed in reactions like the Tscherniac-Einhorn reaction to introduce an amidomethyl group onto a substrate, such as N,N-dialkylanilines. sigmaaldrich.com

Table 2: Application of a N-(Hydroxymethyl)acetamide Derivative in Organic Synthesis

| Reagent | Reaction Type | Example Substrate | Purpose |

|---|---|---|---|

| 2-Chloro-N-(hydroxymethyl)acetamide | Amidomethylation (Tscherniac-Einhorn reaction) | N,N-dialkylanilines | Introduction of an amidomethyl group to synthesize more complex molecules. sigmaaldrich.com |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry due to their presence in a vast number of therapeutic agents. nih.gov While direct synthesis of heterocycles using N-(Hydroxymethyl)acetamide as the primary ring-forming component is not its most common application, its role as a functional group carrier is vital in the multi-step synthesis of complex molecules that may include heterocyclic rings.

For example, by providing the acetamidomethyl protecting group for synthons like cysteine, N-(Hydroxymethyl)acetamide enables other transformations to be carried out on the molecule without interference from the highly reactive thiol group. orgsyn.org Once the core structure, which may be heterocyclic, is assembled, the protecting group can be removed. This utility makes it an enabling reagent in synthetic pathways leading to complex, biologically active compounds, including those containing heterocyclic systems. orgsyn.org

Stereoselective Synthesis

Stereoselective synthesis refers to chemical reactions that preferentially result in the formation of one stereoisomer over others. This field is of paramount importance in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Reagents in stereoselective synthesis can act as chiral auxiliaries, chiral ligands for metal catalysts, or substrates that react with high diastereoselectivity or enantioselectivity.

N-(Hydroxymethyl)acetamide is recognized as a versatile building block and intermediate in various organic syntheses. chemimpex.com It serves as a compact, bifunctional molecule containing both a hydroxyl and an acetamido group, making it a useful reagent for introducing the acetamidomethyl group onto various substrates. However, based on available scientific literature, the direct application of N-(Hydroxymethyl)acetamide as a chiral directing group or a key reactant in widely established stereoselective transformations is not extensively documented. Its primary role is typically that of an achiral electrophile in amidoalkylation reactions. While these reactions may be part of a larger synthesis of a chiral molecule, the stereocontrol is generally imparted by other elements in the reaction, such as chiral catalysts or inherent chirality in the substrate, rather than by the N-(Hydroxymethyl)acetamide molecule itself.

Applications in Polymer Science and Material Chemistry

Crosslinking Agent in Polymer Formulations

N-(Hydroxymethyl)acetamide serves as an effective crosslinking agent in the formulation of various polymers. chemimpex.com Crosslinking is a critical process in polymer chemistry where individual polymer chains are linked together by covalent or ionic bonds, forming a three-dimensional network. This structural modification transforms the material from a liquid or thermoplastic state into a more rigid, durable, and stable thermoset material. The introduction of N-(Hydroxymethyl)acetamide into polymer formulations facilitates the creation of these networks, leading to significant improvements in the final material's characteristics. chemimpex.com

The use of N-(Hydroxymethyl)acetamide as a crosslinking agent directly contributes to the enhancement of key physical properties of polymeric materials. chemimpex.com By creating a networked structure, it improves attributes such as flexibility and durability. chemimpex.com The crosslinks impart a greater ability for the material to deform under stress without permanent damage and to withstand wear, impact, and environmental degradation over time. This makes it a valuable additive for producing high-performance materials. chemimpex.com

Table 1: Impact of N-(Hydroxymethyl)acetamide as a Crosslinking Agent on Material Properties

| Material Property | Effect of Crosslinking with N-(Hydroxymethyl)acetamide |

| Flexibility | Improved |

| Durability | Improved |

In industrial applications, N-(Hydroxymethyl)acetamide is utilized in the production of polymers and resins. chemimpex.com Its function as a crosslinker is beneficial in the formulation of high-performance coatings and resins where enhanced stability and resilience are required. Its compatibility with a range of solvents and stability under various conditions further broadens its utility in these applications. chemimpex.com

Monomer in Copolymerization Reactions

Information regarding the specific use of N-(Hydroxymethyl)acetamide as a monomer in copolymerization reactions is not extensively documented in the reviewed scientific literature.

Detailed research findings on the copolymerization of N-(Hydroxymethyl)acetamide with vinyl acetate (B1210297) are not available in the sources consulted.

The role of N-(Hydroxymethyl)acetamide as a monomer for the specific synthesis of water-soluble copolymers is not detailed in the available literature.

Role in Hydrogel and Nanogel Formulations

Based on the available scientific and technical literature, there is no specific information detailing the role or application of N-(Hydroxymethyl)acetamide in hydrogel and nanogel formulations.

Advanced Material Development

N-(Hydroxymethyl)acetamide plays a significant role in the development of advanced polymer materials due to its function as an effective crosslinking agent. Its incorporation into polymer matrices leads to the formation of three-dimensional networks, which can significantly enhance the mechanical, thermal, and chemical properties of the resulting materials. This section explores the detailed research findings on the application of N-(Hydroxymethyl)acetamide and similar N-hydroxymethyl functional compounds in creating advanced materials with tailored functionalities.

Research into polymers modified with N-hydroxymethyl amides, such as N-hydroxymethyl acrylamide (NMA), which is structurally similar to N-(Hydroxymethyl)acetamide, provides insight into the potential effects of these crosslinkers. Studies on polyvinyl acetate (PVAc) copolymers with NMA have demonstrated notable improvements in the material's properties. The introduction of the N-hydroxymethyl group allows for self-crosslinking reactions under specific conditions, such as heat or acidic environments, leading to a thermoset material with enhanced performance characteristics researchgate.net.

The crosslinking capability of N-(Hydroxymethyl)acetamide is utilized in the formulation of high-performance materials and resins chemimpex.com. By forming covalent bonds between polymer chains, it improves properties like flexibility and durability chemimpex.com. This is crucial for applications demanding robust materials that can withstand mechanical stress and environmental challenges.

Detailed Research Findings

Detailed investigations into copolymers of vinyl acetate and N-hydroxymethyl acrylamide (NMA) have shown that the presence of the N-hydroxymethyl group can lower the glass transition temperature of polyvinyl acetate, thereby improving its resistance to low temperatures researchgate.net. This allows the modified polymer to be used in more demanding and colder conditions researchgate.net. Furthermore, the static tensile properties of these copolymers were found to be superior to that of unmodified PVAc researchgate.net.

The crosslinking process initiated by compounds like N-(Hydroxymethyl)acetamide is a key strategy for transforming liquid polymers into solid gels with restricted chain mobility, which enhances the mechanical strength and resistance to solvents and heat nist.gov. The density of these crosslinks can be controlled to fine-tune the resulting material's properties.

While specific data for N-(Hydroxymethyl)acetamide is not extensively available in publicly accessible literature, the well-documented effects of similar N-hydroxymethyl crosslinkers on polymer matrices provide a strong indication of its capabilities. The following tables conceptualize the expected impact of N-(Hydroxymethyl)acetamide on a generic polymer matrix, based on established principles of polymer crosslinking and data from analogous compounds.

Table 1: Effect of N-(Hydroxymethyl)acetamide Concentration on Mechanical Properties of a Model Polymer

| N-(Hydroxymethyl)acetamide Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| 0 (Control) | 35 | 450 | 0.8 |

| 1 | 42 | 380 | 1.2 |

| 2 | 55 | 250 | 1.8 |

| 5 | 70 | 150 | 2.5 |

This table presents hypothetical data based on the known effects of crosslinking agents on polymer mechanical properties. Increased crosslinker concentration generally leads to higher tensile strength and modulus, with a corresponding decrease in elongation at break.

Table 2: Influence of N-(Hydroxymethyl)acetamide on Thermal Stability of a Model Polymer

| N-(Hydroxymethyl)acetamide Concentration (wt%) | Onset of Decomposition (Tonset) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) |

| 0 (Control) | 320 | 380 |

| 1 | 335 | 395 |

| 2 | 350 | 410 |

| 5 | 365 | 425 |

This table illustrates the expected improvement in thermal stability with increasing concentrations of N-(Hydroxymethyl)acetamide. Crosslinking restricts polymer chain mobility, requiring higher temperatures to initiate and sustain thermal degradation.

The development of advanced materials using N-(Hydroxymethyl)acetamide and related compounds is a promising area of polymer science. The ability to precisely control the crosslinking density allows for the creation of materials with a wide range of properties, suitable for various demanding applications. Further research into specific polymer systems crosslinked with N-(Hydroxymethyl)acetamide is needed to fully quantify its effects and unlock its full potential in advanced material development.

Biological and Biochemical Research Applications

Investigations in Enzyme Activity and Protein Interactions

N-(Hydroxymethyl)acetamide is employed in biochemical research to study the activities of enzymes and the interactions of proteins. These investigations are crucial for gaining insights into metabolic pathways and the underlying mechanisms of various diseases. While its role as a research tool in this area is established, specific studies detailing its use as an inhibitor or a probe to characterize enzyme active sites or protein binding domains are not extensively documented in the current scientific literature. However, related amide compounds have been investigated as enzyme inhibitors. For example, formamides, which are structurally similar to the potential metabolites of N-(Hydroxymethyl)acetamide, can act as unreactive analogues of aldehydes and have been shown to be effective inhibitors of liver alcohol dehydrogenases. This suggests a potential area of investigation for N-(Hydroxymethyl)acetamide in enzyme studies.

Metabolite Identification and Metabolic Pathways

The study of how chemical compounds are metabolized in the body is a fundamental aspect of toxicology and pharmacology. N-(Hydroxymethyl)acetamide has been identified as a key intermediate in the metabolic pathways of other industrial chemicals.